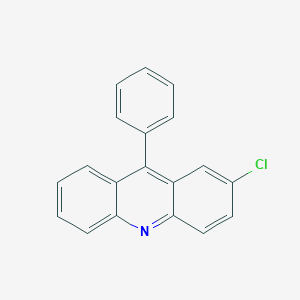

2-Chloro-9-phenylacridine

Description

Significance of the Acridine (B1665455) Scaffold in Contemporary Organic and Materials Chemistry Research

The acridine scaffold is a prominent pharmacophore in medicinal chemistry due to its inherent ability to intercalate between the base pairs of DNA. researchgate.netijpsr.com This interaction is a key mechanism behind the biological activity of many acridine derivatives, leading to their use as therapeutic agents. researchgate.net Historically, acridine-based compounds like quinacrine (B1676205) (an antimalarial), proflavine (B1679165) (an antiseptic), and amsacrine (B1665488) (an anticancer agent) have been clinically significant. ptfarm.plijcrt.org In recent times, the rise of drug-resistant pathogens has renewed interest in acridines as potential antibacterial agents. ptfarm.pl Research has demonstrated that acridine derivatives possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties. nih.govmdpi.com

Beyond its pharmacological importance, the acridine scaffold is integral to materials science. The planar, aromatic nature of acridine and its derivatives imparts unique photophysical properties, such as strong fluorescence. ptfarm.pl This has led to their application as fluorescent dyes and probes. rsc.org In the realm of organic electronics, acridine derivatives are being explored for their potential in developing next-generation Organic Light-Emitting Diodes (OLEDs) and novel semiconductor materials. vulcanchem.comjlu.edu.cn Furthermore, compounds related to the acridine structure can function as photoinitiators, which, under UV light or laser radiation, generate active species that trigger polymerization reactions in materials like coatings and printing inks. vulcanchem.comgoogle.com The versatility of the acridine core allows for chemical modifications that can fine-tune its electronic and photophysical properties for specific applications. jlu.edu.cn

Overview of Substituted Acridine Architectures, with Emphasis on 2-Chloro-9-phenylacridine within the Context of 9-Phenylacridine (B188086) Derivatives

The chemical reactivity of the acridine ring allows for the introduction of various substituents, leading to a diverse range of molecular architectures with tailored properties. mdpi.com The 9-position of the acridine ring is particularly reactive towards nucleophilic substitution, making 9-substituted acridines a major class of derivatives. ptfarm.plnih.gov Among these, 9-phenylacridine and its analogues are of significant interest. The synthesis of 9-substituted acridines is often achieved through methods like the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride. mdpi.comnih.gov For instance, reacting diphenylamine with benzoic acid yields 9-phenylacridine. eresearchco.com

This compound is a specific derivative within this class, featuring a chlorine atom at the 2-position of the acridine core and a phenyl group at the 9-position. The introduction of substituents, such as halogens, onto the acridine or phenyl rings can significantly influence the molecule's properties through electronic effects. mdpi.com

Recent research has highlighted the specific applications of this compound based on its unique structure.

Corrosion Inhibition: A study by Zhang et al. investigated a series of halogen-substituted phenylacridines, including this compound (referred to as CPA in the study), as corrosion inhibitors for mild steel in an acidic medium. mdpi.com The presence of the halogen atom was envisioned to enhance the donation of non-bonding electrons to the empty orbitals of the metal, thereby improving corrosion protection. mdpi.com The study employed weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) techniques to evaluate its effectiveness. mdpi.com

Photoinitiation: A patent details the use of 9-(2-chloro-phenyl)acridine as a photoinitiator. google.com Such compounds are used in photocurable materials, where upon exposure to UV light, X-rays, or laser radiation, they generate active groups that initiate polymerization, causing the material to cure. google.com This property is valuable for industrial applications in photo-cured coatings, printing inks, and photoresist materials. vulcanchem.com

Synthesis and Antibacterial Activity: A synthetic procedure for 9-(2-Chloro-phenyl)acridine has been described involving the reaction of diphenylamine with o-chlorobenzoic acid. ijcrt.orgeresearchco.com The resulting compound was also screened for antibacterial properties and showed activity against several gram-negative and gram-positive bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. ijcrt.org

Table 1: Selected Research Findings on this compound

| Area of Research | Finding | Reference |

|---|---|---|

| Materials Science | Investigated as an effective corrosion inhibitor for mild steel in 1 M HCl. | mdpi.com |

| Industrial Chemistry | Patented for use as a photoinitiator in photocurable materials. | google.com |

| Synthetic Chemistry | Synthesized via the reaction of diphenylamine and o-chlorobenzoic acid. | ijcrt.orgeresearchco.com |

| Medicinal Chemistry | Exhibited antibacterial activity against various gram-positive and gram-negative bacteria. | ijcrt.org |

The strategic placement of the chloro and phenyl groups on the acridine scaffold thus endows this compound with a distinct set of properties, making it a subject of interest in both materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H12ClN |

|---|---|

Molecular Weight |

289.8 g/mol |

IUPAC Name |

2-chloro-9-phenylacridine |

InChI |

InChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H |

InChI Key |

UTSSPZZFRJKFAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 9 Phenylacridine and Acridine Derivatives

Fundamental Reaction Pathways and Transformation Mechanisms

The chemical behavior of the acridine (B1665455) scaffold is governed by the interplay of its aromatic character and the electron-withdrawing nature of the embedded nitrogen atom. This leads to distinct patterns of reactivity.

Electrophilic and Nucleophilic Reactivity of the Acridine Core

The acridine nucleus is an aza-analogue of anthracene (B1667546) and shares chemical similarities with pyridine (B92270) and quinoline. pharmaguideline.com Its electronic structure is characterized by a planar, tricyclic system where the nitrogen atom imparts a degree of electron deficiency to the ring system, particularly at the C-9 position. numberanalytics.comresearchgate.net This makes the acridine core susceptible to both electrophilic and nucleophilic attacks, with regioselectivity being a key feature of its transformations.

Nucleophilic Reactivity: The C-9 position of the acridine ring is the most electrophilic site due to the strong electron-deficiency induced by the adjacent pyridinic nitrogen. researchgate.net Consequently, this position is the preferred site of attack for nucleophiles. pharmaguideline.comresearchgate.net Nucleophilic addition reactions readily occur at C-9, leading to the formation of 9,10-dihydroacridine (B10567) (acridane) derivatives. thieme-connect.com Depending on the reaction conditions and the stability of the intermediate, these acridanes can sometimes be re-aromatized to yield the corresponding 9-substituted acridine. thieme-connect.com

The reactivity towards nucleophiles is significantly enhanced in acridinium (B8443388) salts. pharmaguideline.comresearchgate.net These quaternized derivatives are highly susceptible to nucleophilic attack. For instance, acridinium salts react with various anilines to form 9-phenylacridine (B188086) derivatives, a reaction understood as an electrophilic attack by the acridinium ion on the electron-rich aniline (B41778). researchgate.net

Electrophilic Reactivity: Electrophilic substitution reactions on the acridine core preferentially occur on the outer benzenoid rings rather than the central pyridine ring. pharmaguideline.com The nitrogen atom directs electrophiles to attack primarily at the 2- and 7-positions, often resulting in di-substituted products. pharmaguideline.comptfarm.pl

Radical Generation and Propagation in Acridine Reactions

Acridine derivatives, particularly acridinium salts, are pivotal in generating radical species, a cornerstone of their utility in photoredox catalysis. nih.govresearchgate.net Upon absorption of visible light, an acridinium salt is promoted to an excited state, which can then be quenched through single electron transfer (SET) from a suitable electron donor. nih.gov This process generates a neutral acridine radical (acridinyl radical). nih.govnih.gov

This acridinyl radical is a key intermediate that can mediate the redox turnover in dual catalytic cycles. nih.govjscimedcentral.com For example, in systems coupled with a transition metal like copper, the acridinyl radical can reduce a Cu(I) catalyst to a Cu(0) species, regenerating the acridinium ion in the process. nih.govjscimedcentral.com

The acridine radical itself can be photoexcited to become an exceptionally potent photoreductant. nih.govnih.gov Spectroscopic and computational studies suggest that upon excitation, the radical can form a twisted intramolecular charge transfer (TICT) state, enabling access to higher energy doublet excited states with extremely high reducing power. nih.govnih.gov This allows for the reduction of challenging substrates like aryl halides. nih.gov

A proposed mechanism for reductive dehalogenation highlights the propagation steps:

Generation: An excited acridinium salt is reduced by a sacrificial electron donor (e.g., an amine) to form the acridine radical. nih.gov

Photoexcitation: The acridine radical absorbs another photon, reaching a highly reducing excited state. nih.gov

Propagation: The excited radical transfers an electron to an aryl halide, generating an aryl radical anion and regenerating the acridinium catalyst. nih.gov

Fragmentation and Abstraction: The aryl radical anion fragments, and the resulting aryl radical abstracts a hydrogen atom to yield the final product, thus propagating the chain. nih.gov

Aromatization-Dearomatization Processes in Acridine-Based Systems

The reversible transformation between the aromatic acridine (or acridinium) state and the non-aromatic 9,10-dihydroacridine (acridane) state is a key mechanistic feature in many reactions. acs.orgacs.org This aromatization-dearomatization capability is central to the concept of metal-ligand cooperation in certain pincer complexes and is exploited in various catalytic and synthetic applications. acs.orgacs.orgnih.gov

Dearomatization: This process typically occurs through the addition of nucleophiles or hydrides to the C-9 position of an acridinium salt, breaking the aromaticity of the central ring to form a 9,10-dihydroacridine. csic.es For instance, the reaction of acridinium salts with anilines proceeds via a dearomatized acridane intermediate which then re-aromatizes. thieme-connect.com

Aromatization: The reverse process, the oxidation of a 9,10-dihydroacridine to an acridine or acridinium salt, is a common transformation. nih.govacs.org This can be achieved using chemical oxidants or through electrochemical methods. researchgate.net This oxidative aromatization is a powerful synthetic tool and has been utilized to create fluorescent probes, where a non-fluorescent dihydroacridine is converted into a highly fluorescent acridine upon reaction with an analyte like peroxynitrite. nih.gov

This dynamic equilibrium is crucial in catalysis, where the dearomatized form can act as a hydrogen or proton shuttle, and subsequent re-aromatization regenerates the active catalyst or releases the product. acs.orgnih.gov

Carbon-Hydrogen and Carbon-Nitrogen Bond Cleavage Mechanisms

Acridine chemistry involves several important bond cleavage mechanisms, particularly of C–H and C–N bonds, which are fundamental to its role in catalysis and functionalization reactions.

Carbon-Hydrogen (C–H) Bond Cleavage: C–H functionalization using acridine-based photocatalysts is a significant area of research. nih.gov One prominent mechanism involves hydrogen atom transfer (HAT). In this process, an oxygen-centered radical, generated from a precursor like a pyridine N-oxide via oxidation by an excited acridinium catalyst, abstracts a hydrogen atom from an aliphatic C–H bond. acs.org This generates an alkyl radical, which can then participate in further reactions, such as addition to olefins. acs.org

Palladium-catalyzed C–H activation is another route for the functionalization of the acridine scaffold itself. acs.orgmdpi.com In these reactions, a directing group on the acridine guides a palladium catalyst to selectively cleave a specific C–H bond, typically at the C-1 or C-4 position, forming a cyclometalated intermediate. acs.orgmdpi.com This palladacycle can then react with coupling partners to form new C–C or C–O bonds. acs.orgmdpi.com

Carbon-Nitrogen (C–N) Bond Cleavage: While C–N bond formation is more common in acridine synthesis, C–N bond cleavage can also occur under specific conditions. For example, in the electrochemical oxidative aromatization of certain 9-substituted 9,10-dihydroacridines, the cleavage of a C–X bond (where X can be N) at the C-9 position can compete with C–H cleavage, leading to different product outcomes. researchgate.net

Photocatalytic Mechanisms Involving Acridines

Acridinium salts, such as 9-mesityl-10-phenylacridinium, are powerful organic photoredox catalysts. rsc.orguni-regensburg.de Their utility stems from their strong oxidizing ability in the excited state, chemical stability, and solubility in a wide range of solvents. rsc.org

Visible Light-Driven Photoexcitation and Redox Turnover

The general photocatalytic mechanism for an acridinium catalyst (PC) involves several key steps, as illustrated in the following table. rsc.org

| Step | Process | Description |

| 1 | Photoexcitation | The ground-state acridinium photocatalyst (PC) absorbs visible light to form an electronically excited state (PC). rsc.org |

| 2 | Reductive Quenching | The excited catalyst PC can act as a powerful oxidant, accepting an electron from a donor molecule (D) to form a reduced catalyst (PC•) and an oxidized donor (D•+). This is a common pathway. rsc.org |

| 3 | Oxidative Quenching | Alternatively, the excited catalyst PC* can act as a reductant, donating an electron to an acceptor molecule (A) to form an oxidized catalyst (PC•+) and a reduced acceptor (A•-). rsc.org |

| 4 | Energy Transfer | PC* can also transfer its energy directly to a substrate (S), which does not absorb light at the given wavelength, to generate an excited substrate (S*) that can then undergo reaction. rsc.org |

| 5 | Redox Turnover | To complete the catalytic cycle, the catalyst must be regenerated to its ground state. For example, in a reductive quenching cycle, the reduced catalyst (PC•) donates an electron to the substrate, regenerating PC and forming a substrate radical. nih.govrsc.org |

Single-Electron Transfer (SET) Pathways in Acridinium Photochemistry

The photochemistry of acridinium salts, including derivatives like 2-Chloro-9-phenylacridine, is fundamentally governed by single-electron transfer (SET) processes. chemrxiv.orgresearchgate.netrsc.org Upon excitation with visible light, the acridinium photocatalyst transitions to an excited state (Acr*), which is a potent oxidant. rsc.org This excited species can then engage in SET with a suitable electron donor (D), resulting in the formation of a reduced acridinyl radical (Acr•) and an oxidized donor (D•+). rsc.orgrsc.org This process is a cornerstone of acridinium-mediated photoredox catalysis, enabling a wide array of chemical transformations. researchgate.netrsc.org

The general mechanism can be depicted as: Acr + hν → Acr * Acr + D → Acr• + D•+*

This SET event is crucial for initiating catalytic cycles. For instance, in the hydrofunctionalization of alkenes, the photoexcited acridinium catalyst oxidizes the alkene via SET to form a radical cation intermediate. rsc.org Similarly, in dual catalytic systems, the SET process can be coupled with other catalytic cycles, such as those involving transition metals. nih.govacs.org

The efficiency and pathway of the SET process are influenced by the specific acridinium derivative and the reaction conditions. For example, the formation of an ion pair between an acridinium salt and a thiourea (B124793) organocatalyst has been shown to be essential for unlocking the photocatalytic activity, modulating the SET process. researchgate.net Detailed mechanistic studies, often employing techniques like transient and steady-state absorption spectroscopy, have been instrumental in observing key intermediates like alkene cation radicals and the acridinyl radical, thereby lending strong support to the proposed SET mechanisms. nih.govacs.org

In some instances, the photochemistry can be more complex, involving consecutive photoinduced electron transfer (conPET) processes. In conPET, the initially formed acridinyl radical can absorb a second photon, leading to a highly reducing excited state capable of activating even very stable bonds, such as those in aryl chlorides. wiley.com

The versatility of acridinium photocatalysts in mediating SET has been demonstrated in various reactions, including:

Reductive activation of iodine(III) reagents : Acridinium salts can act as photocatalysts for the reductive activation of these reagents, leading to the formation of monofluoromethyl radicals. chemrxiv.orgchemrxiv.org

Oxidative bond recombination : Two consecutive SET reactions can induce oxidative spirocyclization and 1,2-aryl migration to synthesize complex polycyclic aromatic hydrocarbons. researchgate.net

Late-stage C-H functionalization : Acridinium-based photocatalysts are valuable for late-stage C-H functionalization, proceeding through SET mechanisms. researchgate.net

Role of Acridinyl Radical Intermediates in Catalytic Cycles

The acridinyl radical (Acr•), generated via the initial SET from an electron donor to the photoexcited acridinium salt, is a key intermediate that plays a multifaceted role in catalytic cycles. rsc.orgnih.gov Its primary function is often to act as a potent single-electron reductant, enabling the turnover of a co-catalyst or substrate in dual catalytic systems. rsc.orgrsc.org

In a dual catalytic process involving an acridine photocatalyst and a copper catalyst for direct decarboxylative conjugate addition, the acridinyl radical reduces a Cu(I) species to a Cu(0) species. nih.gov This Cu(0) complex then participates in the conjugate addition part of the cycle. The acridinyl radical is subsequently oxidized back to the acridinium cation by another intermediate in the cycle, thus closing the photocatalytic loop. nih.govacs.org

The acridinyl radical can also be involved in hydrogen atom transfer (HAT) processes. In some mechanisms, the protonated photocatalyst is photoexcited and undergoes single electron oxidation of a co-catalyst like pyridine N-oxide (PyO) to form an active HAT catalyst. chemrxiv.orgrsc.org This HAT catalyst then generates the desired radical from the substrate. chemrxiv.orgrsc.org

The versatility of the acridinyl radical is further highlighted by its ability to be re-oxidized by various species to regenerate the ground-state acridinium photocatalyst, ensuring catalytic turnover. For example, in alkene hydrofunctionalization, the phenylthiyl radical is capable of oxidizing the persistent acridinyl radical in a fast process. nih.gov

The role of acridinyl radicals has been elucidated through various mechanistic studies, including:

Cyclic voltammetry and controlled potential electrolysis : These techniques have been used to identify the acridinyl radical as the first intermediate in the electrochemical reduction of the corresponding acridinium cation. researchgate.net

Electron Spin Resonance (ESR) spectroscopy : ESR has been used to study the structure of acridinyl radicals formed by UV irradiation of 9-phenylacridine. researchgate.net

Transient absorption spectroscopy : This technique allows for the direct observation of the acridinyl radical and the study of its kinetics. nih.govacs.org

Detailed Mechanistic Studies of Catalytic Transformations

Ligand and Metal Species Roles in Dual Catalytic Processes

Mechanistic studies have provided significant insights into the specific roles of these components. For example, in a dual catalytic direct decarboxylative conjugate addition, the photocatalyst generates an alkyl radical from a carboxylic acid. nih.govresearchgate.net This radical then enters a copper catalytic cycle. The nature of the copper species is crucial; the acridinyl radical reduces a Cu(I) complex to a more reactive Cu(0) species. nih.gov This Cu(0) complex can then react with the alkyl radical in a "radical-polar crossover" to form an alkylcopper(I) intermediate. nih.gov This intermediate subsequently adds to a Michael acceptor to form the final product, regenerating the Cu(I) catalyst. nih.gov

The ligands on the copper catalyst influence its solubility, stability, and redox properties, thereby affecting the efficiency of the catalytic cycle. nih.gov Computational studies have been employed to understand the energetics of different pathways and the role of ligands in stabilizing various intermediates. nih.gov

In another example of dual catalysis, a palladium-catalyzed C-H activation is coupled with photoredox catalysis. beilstein-journals.org The photocatalyst is responsible for the in-situ reoxidation of the palladium catalyst, allowing for catalytic turnover. beilstein-journals.org For instance, in an oxidative Heck reaction, the photoexcited iridium-based photocatalyst and superoxide (B77818) radicals generated from molecular oxygen reoxidize the active Ru(II) species. beilstein-journals.org The directing group on the substrate, which acts as a ligand for the metal, is also essential for the initial C-H activation step. beilstein-journals.org

The interplay between the photocatalyst and the metal catalyst is often complex. The photocatalyst must be able to selectively interact with the appropriate metal species to drive the desired redox event without interfering with other steps in the catalytic cycle. The modularity of both acridinium photocatalysts and transition metal complexes allows for fine-tuning of their properties to achieve this selectivity. rsc.org

Mechanistic Probes (e.g., Kinetic Isotope Effects, Variable Time Normalization Analysis)

To unravel the intricate mechanisms of catalytic transformations involving acridinium photocatalysts, a variety of sophisticated mechanistic probes are employed. Two powerful techniques are Kinetic Isotope Effects (KIEs) and Variable Time Normalization Analysis (VTNA).

Kinetic Isotope Effects (KIEs) involve measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov This is a sensitive probe for bond-breaking or bond-forming events at the isotopically labeled position in the rate-determining step of a reaction. For instance, a primary KIE (typically > 1.5) is observed when a C-H bond is broken in the rate-determining step and is replaced by a C-D bond. nih.gov In the context of acridinium photochemistry, KIEs have been used to provide evidence for rate-limiting steps. For example, in intermolecular anti-Markovnikov alkene hydrofunctionalization reactions, a normal ¹³C KIE on the olefinic carbon undergoing nucleophilic attack provided evidence for rate-limiting nucleophilic attack. researchgate.net Solvent isotope effects, where the reaction is run in a deuterated solvent like D₂O, can also provide valuable information about the involvement of the solvent in proton transfer steps. nih.gov

Variable Time Normalization Analysis (VTNA) is a graphical method used to determine the kinetic order of each component in a reaction from concentration profiles. nih.govresearchgate.net By normalizing the time scale of experiments with different initial concentrations of a particular reactant, the reaction order with respect to that reactant can be determined by finding the normalization factor that leads to the best overlay of the kinetic profiles. nih.govmpg.de This technique is particularly useful for complex reactions with multiple components, as it allows for the rapid elucidation of the rate law. researchgate.net VTNA has been successfully applied to study the kinetics of various photocatalytic reactions, including the hydroaminoalkylation of styrenes and the amination of unactivated arenes. nih.govacs.org For example, in the amination of fluoroarenes, VTNA revealed a half-order dependence on the fluoroarene and a second-order dependence on the pyrazole (B372694) nucleophile. nih.gov

These mechanistic probes, often used in conjunction with other techniques like spectroscopy and computational studies, provide a detailed picture of the reaction mechanism, helping to identify rate-determining steps, key intermediates, and the roles of different reaction components. acs.orgnih.gov

Catalyst Species Interconversion

In the realm of acridinium-based photocatalysis, the interconversion between different catalyst species is a key feature that can be harnessed to control reactivity. A prominent example is the interconversion between neutral acridines and the corresponding positively charged acridinium ions. acs.org

The neutral acridine, such as 9-phenylacridine, can be protonated by an acid to form the acridinium cation in situ. chemrxiv.orgrsc.orgacs.org This protonation event significantly alters the electronic and photophysical properties of the catalyst. Acridinium ions are much stronger photo-oxidants than their neutral acridine counterparts. acs.org This facile interconversion allows for access to different reactivity modes with a single catalyst precursor. acs.org For instance, the neutral acridine can participate in proton-coupled electron transfer (PCET) pathways, while the acridinium ion is a key player in single-electron transfer (SET) driven reactions. acs.orgrsc.orgrsc.org

The stability of the different catalyst species is also a critical factor. The 9-phenyl-10-methyl-acridinium/acridan (AcPh+/AcPhH) redox couple, for example, can be cycled electrochemically between the oxidized and reduced states without significant side reactions, highlighting the stability of the involved species. researchgate.net

Mechanistic studies have shed light on these interconversion processes. For instance, in a study on a monofluoromethyl radical cascade reaction, detailed investigations were conducted to understand the in situ formation of the active acridine radical species and the subsequent catalyst species interconversion. chemrxiv.orgchemrxiv.org The ability to control the equilibrium between the neutral and charged forms of the acridine catalyst through the addition of acids or bases provides a powerful handle for tuning the reactivity of the system. acs.org

Computational and Theoretical Chemistry Studies of 2 Chloro 9 Phenylacridine and Acridine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and molecular geometry of organic molecules, including 2-Chloro-9-phenylacridine and its parent compounds. bnmv.ac.in This computational method allows for the precise calculation of a molecule's three-dimensional shape and the distribution of its electrons, which are fundamental to understanding its chemical behavior. scirp.org For acridine (B1665455) derivatives, calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). bnmv.ac.injocpr.com These combinations have demonstrated success in accurately computing the physicochemical properties of these compounds. bnmv.ac.in

The process begins with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. uctm.edu These theoretical geometries for acridine derivatives have been found to be in excellent agreement with experimental data obtained from X-ray analysis, validating the accuracy of the computational approach. researchgate.net

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (Egap), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity. semanticscholar.org For instance, studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have shown how substituents on the phenyl groups affect the HOMO, LUMO, and energy gap values. beilstein-journals.org The introduction of different electron-donating or electron-withdrawing groups can tune these electronic properties for specific applications. jocpr.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Select Acridine Derivatives Data derived from DFT calculations at the B3LYP/6-31G(d) level of theory in dichloromethane (B109758) solvent. beilstein-journals.org

| Compound | Substituent at Phenyl Groups | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4a | H | -5.46 | -2.13 | 3.33 |

| 4b | 4-Me | -5.37 | -2.17 | 3.20 |

| 4c | 4-OMe | -5.24 | -2.15 | 3.09 |

| 4d | 4-F | -5.47 | -2.29 | 3.18 |

Prediction of Chemical Reactivity Parameters and Active Sites

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability and lower reactivity. semanticscholar.orgbenthamdirect.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. benthamdirect.com

While global descriptors provide a general overview, local reactivity descriptors pinpoint specific reactive sites within the molecule. The Fukui function is a prominent local descriptor used to identify which atoms are most susceptible to attack. pcbiochemres.com The function f(r) indicates the change in electron density at a specific point when the total number of electrons changes. The site for nucleophilic attack is predicted by the f+ value, while the site for electrophilic attack is predicted by f-. benthamdirect.com For 9-anilinoacridine (B1211779) derivatives, Fukui function analysis has shown that the N10 atom is the most reactive site for nucleophilic attack. benthamdirect.com

Furthermore, Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. wiley.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. wiley.com In a study of acridine derivatives for CO2 reduction, ESP analysis was used to identify the most negative potential points on the molecular surface, which corresponded to the catalytic sites for binding the electrophilic CO2 molecule. wiley.com

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling is a powerful method for elucidating complex reaction mechanisms at the molecular level. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, transition states (TS), and determine the most favorable reaction pathways. rsc.orgescholarship.org This approach provides insights that are often difficult or impossible to obtain through experimental means alone.

For reactions involving acridine derivatives, DFT calculations are used to model the step-by-step transformation from reactants to products. For example, a theoretical study of the intramolecular Povarov reaction to synthesize 5H-chromeno[2,3-c]acridine derivatives investigated various possible isomeric channels. rsc.org The calculations of activation Gibbs free energies showed that the formation of the trans-fused isomer was favored both kinetically and thermodynamically, which aligned with experimental observations. rsc.org

Computational modeling has also been crucial in understanding photocatalytic processes involving acridines. In the study of CO2 reduction catalyzed by acridine derivatives, a multidisciplinary approach combining experiments with computational modeling was employed. wiley.com The modeling helped to confirm a single electron transfer (SET) and hydrogen atom transfer (HAT) mechanism. wiley.com Similarly, in a dual-catalytic system for decarboxylative conjugate addition, a computed Gibbs free energy profile detailed the reaction pathway, including the interception of an alkyl radical by a Michael acceptor and subsequent steps involving a copper catalyst. nih.gov The computed energy barrier for the radical addition (11.6 kcal/mol) was in excellent agreement with the experimental value (10.9 kcal/mol), lending strong support to the proposed mechanism. nih.gov

In more complex systems, traditional transition state theory can be insufficient. Advanced techniques like ab initio molecular dynamics (AIMD) can be used to simulate the dynamic trajectory of a reaction, capturing effects such as post-transition state bifurcations where a single transition state leads to multiple products. escholarship.org

Calculation of Redox Potentials and Energy Barriers for Key Steps

The redox properties of acridine derivatives are central to their function in areas like photocatalysis and as antitumor agents. wiley.comnih.gov Computational chemistry offers methods to calculate redox potentials, which can then be correlated with experimental values obtained from techniques like cyclic voltammetry (CV). beilstein-journals.orgwiley.com The calculated oxidation and reduction potentials provide insight into the thermodynamic feasibility of electron transfer processes. For example, in the development of acridine-based photocatalysts for CO2 reduction, it was computationally verified that the single excited state oxidation potentials of the designed molecules were more negative than the reduction potential of CO2, indicating that the molecules were capable of reducing carbon dioxide in their excited states. wiley.com

Beyond thermodynamic potentials, the calculation of energy barriers (activation energies) for key reaction steps is critical for understanding reaction kinetics. rsc.org DFT calculations can determine the Gibbs free energy changes (ΔG) for elementary steps, including the formation of transition states. wiley.com In a study of photocatalytic CO2 reduction, the energy barrier for a hydrogen atom transfer (HAT) process was calculated. wiley.com The analysis revealed that a direct pathway to the final product was impeded by a relatively high energy barrier (ΔG of 14.2 kcal mol−1), while an alternative, more favorable route was identified. wiley.com

Similarly, in a dual-catalytic system, the computed Gibbs free energy profile for the reaction of an acridinyl radical with a Cu(I) complex helped to probe the thermodynamic feasibility of the reduction step. nih.gov Such calculations are essential for rational catalyst design, allowing for the in-silico screening of derivatives with optimized redox properties and lower energy barriers for desired transformations.

Table 2: Comparison of Experimental and Calculated Redox Potentials for Acridine Derivatives Data for photocatalytic CO2 reduction catalysts. wiley.com

| Compound | Measured Oxidation Potential (V) | Measured Reduction Potential (V) | Calculated Single Excited State Oxidation Potential (V) |

| DADN | 0.424 | -0.988 | -3.223 |

| PXZN | 0.550 | -0.984 | -2.913 |

| PTZN | 0.447 | -1.000 | -2.637 |

Molecular Dynamics Simulations for Interfacial Adsorption Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This method is particularly valuable for understanding the behavior of molecules like this compound at interfaces, such as a metal surface in a solution or a biological membrane. pcbiochemres.comhanyang.ac.krlivecomsjournal.org MD simulations provide atomic-level insights into adsorption mechanisms, binding energies, and the orientation of molecules at the interface. pcbiochemres.comscispace.com

In the context of corrosion inhibition, MD simulations have been used to model the adsorption of acridine derivatives onto metal surfaces. pcbiochemres.comhanyang.ac.kr These simulations can reveal how the inhibitor molecules replace water molecules on the surface to form a protective layer. mdpi.com The simulations are typically run in a microcanonical (NVT) ensemble, where the number of atoms, volume, and temperature are kept constant, to elucidate the interaction between the inhibitor and the surface. pcbiochemres.com

Key parameters obtained from MD simulations include the adsorption energy (EA) and binding energy (EB), which quantify the strength of the interaction between the inhibitor molecule and the surface. pcbiochemres.com A more negative binding energy indicates a stronger and more stable adsorption. pcbiochemres.com For example, a computational study on the corrosion inhibition of aluminum by acridine derivatives calculated the binding energies for several compounds, identifying the derivative with the strongest interaction with the aluminum surface. pcbiochemres.com The planar structure of the acridine ring and the presence of heteroatoms facilitate strong adsorption through π-π interactions and electron donation to the metal's vacant d-orbitals. pcbiochemres.comhanyang.ac.kr These simulations complement experimental findings and provide a fundamental understanding that aids in the design of more effective molecules. dntb.gov.ua

Table 3: Calculated Binding Energies of Acridine Derivatives on an Al (110) Surface Data from a computational study on corrosion inhibition. pcbiochemres.com

| Inhibitor | Binding Energy (kcal/mol) |

| ACD | -39.918 |

| ACA | -53.042 |

| A2C | -47.001 |

| 2EA | -46.319 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For 2-Chloro-9-phenylacridine, both ¹H and ¹³C NMR have been employed to map out the proton and carbon framework of the molecule.

In a study detailing the synthesis of various 9-phenylacridine (B188086) derivatives, the ¹H NMR spectrum of 2,7-dichloro-9-phenylacridine, a closely related compound, was recorded. The spectrum showed distinct signals corresponding to the different protons in the molecule, with chemical shifts (δ) reported in parts per million (ppm). For instance, two protons appeared as a doublet of doublets at 8.18 ppm, while another two protons showed a doublet of doublets at 7.68 ppm. The complex multiplet between 7.66-7.59 ppm was assigned to the five protons of the phenyl ring, and the remaining two protons of the acridine (B1665455) core appeared as a multiplet between 7.45-7.36 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For 2,7-dichloro-9-phenylacridine, the carbon signals were observed at δ 147.2, 145.7, 134.8, 132.4, 131.6, 130.4, 129.1, 129.0, 125.9, and 125.2 ppm. researchgate.net These values are crucial for confirming the connectivity of the carbon skeleton. While specific data for this compound itself is not detailed in the provided search results, the data for its dichloro-analogue provides a strong basis for the expected spectral features. The influence of the chloro-substituent and the phenyl ring on the chemical shifts of the acridine core is a key area of investigation in such analyses. nih.gov

Table 1: Representative NMR Data for a Related 9-Phenylacridine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 8.18 | dd |

| ¹H | 7.68 | dd |

| ¹H | 7.66-7.59 | m |

| ¹H | 7.45-7.36 | m |

| ¹³C | 147.2, 145.7, 134.8, 132.4, 131.6, 130.4, 129.1, 129.0, 125.9, 125.2 | - |

Note: Data for 2,7-dichloro-9-phenylacridine. researchgate.net dd = doublet of doublets, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives is characterized by the absence of certain absorptions and the presence of others that confirm its structure.

A key finding from the pyrolytic studies of related compounds is that the IR spectrum of this compound displays no absorptions in the carbonyl or N-H stretching regions. oup.com This is a critical piece of evidence confirming the successful formation of the acridine ring system and the absence of starting materials or byproducts containing these functional groups. The presence of characteristic bands for C-H, C=C, and C-N stretching and bending vibrations would be expected, providing a unique fingerprint for the molecule. Theoretical studies using Density Functional Theory (DFT) have been shown to correlate well with experimental IR data for similar acridine derivatives, aiding in the assignment of complex vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like this compound, the most significant transitions are typically π → π* and n → π*. libretexts.org

The UV-Vis spectrum of 9-phenylacridine derivatives is sensitive to substitution on the acridine core and the phenyl ring, as well as the solvent environment. utoronto.ca While specific λ_max values for this compound are not explicitly detailed in the provided results, studies on related compounds demonstrate that these molecules absorb in the UV region. For instance, the interaction of 9-phenylacridine with DNA has been studied using UV-Vis spectroscopy, where changes in the absorption spectra upon binding indicate complex formation. researchgate.net Such studies are crucial for understanding the potential applications of these compounds in biological systems. The extent of conjugation in the molecule heavily influences the absorption wavelength, with more extended conjugated systems generally showing a bathochromic (red) shift to longer wavelengths. utoronto.ca

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 289.3, which corresponds to the molecular weight of the compound. oup.com This peak is often the most intense in the spectrum, confirming the identity of the molecule. The fragmentation pattern provides further structural clues. For this compound, significant fragment ions are observed at m/z 288.3, 254.3 (corresponding to the loss of a chlorine atom), 253.3, 252.3, and 127.2. oup.com The analysis of these fragments helps to piece together the structure of the parent molecule and is often correlated with pyrolytic and photolytic behavior.

Table 2: Prominent Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 289.3 | 100 | [M]⁺ |

| 288.3 | 18.7 | [M-H]⁺ |

| 254.3 | 52.0 | [M-Cl]⁺ |

| 253.3 | 23.2 | [M-HCl]⁺ |

| 127.2 | 16.6 | [M-Cl-C₆H₅CN]⁺ |

Data from a pyrolytic study. oup.com

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures and Crystal Packing

For the parent compound, 9-phenylacridine, crystallographic data reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.gov The unit cell parameters are a = 8.4892 Å, b = 17.7731 Å, and c = 9.0884 Å, with β = 107.345°. nih.gov Although specific crystal structure data for this compound is not available in the provided results, the analysis of related phenyl acridine-9-carboxylates shows that the acridine ring system is nearly planar, and the phenyl ring is twisted relative to the acridine skeleton. vulcanchem.com The crystal packing is often dominated by π–π stacking interactions between the aromatic rings. vulcanchem.com Such studies are crucial for understanding solid-state properties and for the rational design of materials with specific packing motifs.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yield Determinations

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of luminescent molecules. Upon excitation with light of a suitable wavelength, a fluorescent molecule emits light at a longer wavelength.

Acridine derivatives are well-known for their fluorescent properties, and the introduction of a phenyl group at the 9-position can significantly influence their emission characteristics. researchgate.net Studies on 9-phenylacridino-18-crown-6 ether, a related compound, have shown that complexation with metal ions can lead to either quenching or enhancement of fluorescence emission. bme.hu The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter determined in these studies. For some acridine derivatives, extremely large Stokes shifts (the difference between the absorption and emission maxima) have been observed, which is a desirable property for fluorescent probes and dyes. researchgate.net While specific fluorescence data for this compound is not provided, the general behavior of related compounds suggests it would be a fluorescent molecule with properties modulated by the chloro-substituent.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals.

The irradiation of 9-phenylacridine with ultraviolet light can lead to the formation of the 9-phenylacridinyl radical. researchgate.net EPR spectroscopy is the primary tool for the characterization of such radical species. The EPR spectrum exhibits a hyperfine structure that arises from the interaction of the unpaired electron with the magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule. researchgate.net By simulating the EPR spectrum using calculated spin densities, the structure of the radical can be confirmed. researchgate.net This technique is particularly valuable for studying reaction mechanisms that involve radical intermediates, such as photochemical reactions. researchgate.net While EPR is a powerful technique, its application is limited to systems containing unpaired electrons. ethz.chchemrxiv.org

Surface Analytical Techniques for Material Interfaces

The characterization of material interfaces, particularly in the context of corrosion inhibition where this compound has been studied, relies on high-resolution microscopic techniques. These methods provide visual and chemical information about the protective film formed by the inhibitor on a metal surface.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at the micro- and nanoscale. In the study of corrosion inhibitors, SEM is employed to compare the surface topography of a metal before and after exposure to a corrosive environment, both with and without the inhibitor.

Research Findings:

Studies on halogen-substituted acridines, including this compound (CPA), have utilized SEM to confirm the formation of an adsorbed protective film on mild steel surfaces in acidic media (e.g., 1 M HCl). researchgate.netresearchgate.net The adsorption of these inhibitor molecules creates a barrier between the metal and the corrosive solution. researchgate.netresearchgate.net SEM analysis of a mild steel surface inhibited by this compound would typically reveal a smoother, more uniform surface compared to the pitted and rough surface of an uninhibited, corroded sample. This smoother morphology is direct evidence of the protective film's effectiveness in preventing corrosive attack. While specific images for this compound are not publicly available, the expected observation is a significant reduction in surface damage, such as pits and cracks, which are characteristic of corrosion.

A hypothetical representation of SEM observations is provided in the table below.

| Sample Condition | Expected Morphological Description |

| Mild Steel in 1 M HCl (uninhibited) | Rough, uneven surface with significant pitting and cracks indicative of severe corrosion. |

| Mild Steel in 1 M HCl with this compound | Smoother surface with greatly reduced pitting and surface degradation, indicating the presence of a protective inhibitor film. |

Scanning Electrochemical Microscopy (SECM)

Scanning Electrochemical Microscopy (SECM) is an advanced technique that provides spatially resolved information about the electrochemical activity of a surface. conicet.gov.arijcambria.comelectrochem.org It is particularly valuable for studying localized corrosion phenomena and the integrity of protective films. researchgate.netutexas.edu In the context of this compound as a corrosion inhibitor, SECM can map the local electrochemical reactivity of the steel surface, identifying areas where the protective film may be weaker or where localized corrosion is initiated.

Research Findings:

The use of SECM has been reported to further support the evidence of an adsorbed film of halogen-substituted acridines, such as this compound, on steel surfaces. researchgate.netresearchgate.net The technique operates by scanning a microelectrode over the sample surface and measuring the current, which is related to the local electrochemical activity. ijcambria.comelectrochem.org For a steel surface effectively protected by this compound, SECM imaging would show a uniform, low current response across the surface, indicating the formation of a stable, non-conductive (passive) film that stifles electrochemical corrosion reactions. researchgate.net In contrast, an unprotected or poorly protected surface would exhibit localized areas of high current, corresponding to active corrosion sites like pits. researchgate.net

| Surface State | Expected SECM Response | Interpretation |

| Uninhibited Steel in Corrosive Media | High and heterogeneous current distribution. | Indicates active and localized corrosion. |

| Steel inhibited with this compound | Low and homogeneous current distribution. | Confirms a stable and effective passive film. researchgate.net |

Elemental Mapping Analysis (EMA)

Elemental Mapping Analysis (EMA), often performed using an Energy Dispersive X-ray (EDX or EDS) detector attached to an SEM, provides qualitative and quantitative information about the elemental composition of a sample's surface. When studying corrosion inhibitors, EMA can confirm the presence and distribution of the inhibitor's constituent elements on the metal surface.

Research Findings:

For a mild steel sample inhibited with this compound, EMA would be expected to detect not only the primary elements of the steel (Iron - Fe) but also Carbon (C), Nitrogen (N), and Chlorine (Cl) from the inhibitor molecule. The uniform distribution of C, N, and Cl across the surface map would provide strong evidence for the formation of a homogeneous protective film. The presence of Oxygen (O) would also be monitored, as a decrease in its signal compared to a corroded sample would suggest the inhibition of oxide formation. While specific EMA data for this compound is not available, a representative elemental composition is presented below.

| Element | Expected Weight % on Uninhibited Corroded Steel | Expected Weight % on Inhibited Steel Surface |

| Iron (Fe) | ~60-70% | ~50-60% |

| Oxygen (O) | ~25-35% | ~10-15% |

| Carbon (C) | ~1-5% | ~20-30% |

| Nitrogen (N) | Not expected | ~1-5% |

| Chlorine (Cl) | Not expected | ~1-5% |

Note: These values are hypothetical and serve to illustrate the expected trend.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. scielo.org.mx The resulting data provides information on decomposition temperatures, the composition of multi-component systems, and predicted thermal endurance.

Research Findings:

While specific TGA data for this compound is not detailed in the available literature, analysis of related acridine derivatives provides insight into their thermal behavior. For instance, TGA studies on various acridine derivatives show that they are generally stable at elevated temperatures. researchgate.net Decomposition typically occurs at temperatures well above 200°C. For example, a study on 2-(4-(3-chloroacridin-9ylamino)phenyl)isoindoline-1,3-dione, a related chloro-acridine derivative, showed decomposition beginning at higher temperatures. researchgate.net TGA curves for acridine-based compounds generally show a stable plateau up to the onset of decomposition, followed by one or more mass loss steps corresponding to the fragmentation of the molecule.

A hypothetical TGA data table for this compound is presented below, based on the expected behavior of similar aromatic heterocyclic compounds.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 250 | < 1% | Loss of residual solvent/moisture |

| 250 - 450 | ~ 55% | Onset and primary decomposition of the organic structure |

| > 450 | ~ 44% | Further fragmentation and volatilization of the compound |

Note: This data is representative and based on the thermal behavior of related acridine derivatives. researchgate.net

Structure Property Relationships and Chemical Design Principles of Acridine Derivatives

Influence of Substituent Electronic and Steric Effects on Acridine (B1665455) Reactivity and Stability

The reactivity and stability of the acridine scaffold are significantly modulated by the electronic and steric nature of its substituents. The introduction of a chloro group at the 2-position and a phenyl group at the 9-position of the acridine core in 2-Chloro-9-phenylacridine exemplifies these influences.

The chlorine atom at the 2-position, being an electron-withdrawing group, is expected to decrease the electron density of the acridine ring system. This can affect the susceptibility of the molecule to electrophilic and nucleophilic attack. Generally, electron-withdrawing groups can make the acridine ring more prone to nucleophilic substitution reactions.

The phenyl group at the 9-position introduces significant steric bulk. This steric hindrance can influence the approach of reactants to the nearby nitrogen atom and the C9 carbon, potentially slowing down reactions at these sites. The reactivity of the 9-position in acridines is well-documented, often being a site for nucleophilic substitution. The presence of the bulky phenyl group can sterically shield this position, thereby affecting its reactivity.

Role of the Planar Molecular Framework in Intermolecular Interactions and Self-Assembly

The acridine ring system is largely planar, a feature that plays a crucial role in its intermolecular interactions. This planarity facilitates π-π stacking, a non-covalent interaction where the aromatic rings of adjacent molecules align, contributing to the formation of ordered structures in the solid state and in solution. Such interactions are fundamental to the process of self-assembly, where molecules spontaneously organize into well-defined structures.

The planar nature of the acridine core in this compound allows it to participate in these π-π stacking interactions. Furthermore, the phenyl group at the 9-position, also being aromatic, can engage in π-π stacking with other aromatic systems. The ability of acridine derivatives to intercalate into DNA is a well-known example of this type of interaction, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. cymitquimica.comchemimpex.comtandfonline.com This interaction is driven by a combination of van der Waals forces and hydrophobic interactions.

The chloro substituent at the 2-position can also influence intermolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom, could potentially play a role in the self-assembly of this compound. Additionally, the electronic changes induced by the chloro group can modulate the strength of the π-π stacking interactions.

Design Strategies for Modulating Photophysical Characteristics (e.g., Fluorescence Quantum Yield, Emission Wavelength)

A key feature of many acridine derivatives is their fluorescence. The photophysical properties, such as fluorescence quantum yield and emission wavelength, can be tuned by modifying the substitution pattern on the acridine core. This makes them valuable in applications like fluorescent probes and organic light-emitting diodes (OLEDs). chemimpex.com

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org For acridine derivatives, this property is sensitive to the electronic nature of the substituents. Electron-donating groups generally tend to increase the fluorescence quantum yield, while heavy atoms like halogens can decrease it through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the presence of the chloro group in this compound might be expected to influence its quantum yield.

Table 1: General Effects of Substituents on Acridine Photophysical Properties

| Substituent Type | Effect on π-Conjugation | Expected Impact on Emission Wavelength | General Impact on Fluorescence Quantum Yield |

| Electron-donating groups (e.g., -OCH₃, -NH₂) | Increases electron density | Can lead to red-shift | Often increases |

| Electron-withdrawing groups (e.g., -NO₂, -CN) | Decreases electron density | Can lead to blue or red-shift depending on position | Often decreases |

| Halogens (e.g., -Cl, -Br) | Electron-withdrawing, but can participate in resonance | Variable | Can decrease due to heavy-atom effect |

| Extended aromatic systems (e.g., -phenyl) | Increases the size of the π-system | Generally leads to a red-shift | Variable |

Correlation of Electronic Properties (e.g., Redox Potentials) with Chemical Behavior

The electronic properties of acridine derivatives, such as their redox potentials, are directly correlated with their chemical behavior, including their reactivity and ability to participate in electron transfer processes. The redox potential of a molecule indicates its tendency to be oxidized or reduced.

For some classes of acridine derivatives, such as 9-anilinoacridines, it has been observed that substituents on the acridine ring have a minimal effect on the redox potentials, with the electronic properties of the aniline (B41778) substituent being more influential. nih.gov However, in other acridine systems, modifications to the acridine core can significantly impact the redox behavior.

The electrochemical properties of a 9-phenyl-10-methyl-acridinium/acridan system, which is structurally related to this compound, have been studied. This system can be electrochemically cycled between its oxidized and reduced forms. The 9-phenyl-10-methyl-acridanyl radical was identified as an intermediate in the electrochemical reduction. researchgate.net This suggests that the 9-phenylacridine (B188086) scaffold can participate in stable redox processes.

The chloro group at the 2-position, being electron-withdrawing, would be expected to make the reduction of the acridine ring more favorable (a less negative reduction potential) and its oxidation more difficult (a more positive oxidation potential) compared to the unsubstituted acridine.

Stereochemical Aspects and their Impact on Acridine Scaffold Organization

Crystal structure analysis of 9-phenylacridine has revealed that while both the acridine and phenyl rings are individually planar, they are not coplanar with each other. iucr.org There is a significant angle between the normal to the least-squares plane of the acridine ring and the normal to the least-squares plane of the phenyl ring. This angle has been reported to be 76° in the free base form of 9-phenylacridine. iucr.org This twisted conformation is a result of steric hindrance between the hydrogen atoms on the phenyl ring and those on the acridine core.

This non-planar arrangement of the phenyl group relative to the acridine core in this compound will influence how the molecules pack in the solid state and how they interact with other molecules in solution. For instance, it could affect the efficiency of π-π stacking and the ability of the molecule to fit into specific binding sites, such as in DNA intercalation. The presence of the chloro group at the 2-position is unlikely to cause a major deviation from this general twisted conformation, though it might introduce minor changes to the precise dihedral angle due to electronic and minor steric effects.

Table 2: Crystallographic Data for 9-Phenylacridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.574 |

| b (Å) | 17.862 |

| c (Å) | 9.126 |

| β (°) | 107.723 |

| Angle between acridine and phenyl planes (°) | 76 |

| Data from Stowell, J. G., Toma, P. H., & Byrn, S. R. (1991). 9-Phenylacridine and 9-Phenylacridine Hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 47(8), 1637-1640. iucr.org |

Applications of 2 Chloro 9 Phenylacridine and Acridine Scaffolds in Advanced Chemical Science

Development of Fluorescent Probes for Chemical Sensing

The acridine (B1665455) scaffold's fluorescence is highly sensitive to its local environment. This sensitivity has been harnessed by chemists to design probes that signal changes in pH, ion concentration, polarity, and viscosity through observable changes in their fluorescence emission.

Acridine and its derivatives are effective pH indicators, often operating via a fluorescence lifetime (FL) mechanism rather than simple intensity changes. This makes them highly stable and reliable for sensing applications. researchgate.net Acridine itself is noted for having one of the largest fluorescence lifetime responses to pH. unit.noresearchgate.net

Research has demonstrated that immobilizing acridine within different matrices can tune its pH sensing range. For instance, when incorporated into a Nafion polymer film, acridine shows a significant change in its average fluorescence lifetime of approximately 19 nanoseconds over a pH range of 8 to 10. nih.gov This system benefits from the permselective nature of Nafion, which prevents interference from quenching ions like chloride. nih.gov

To access different pH ranges, specific acridine derivatives have been synthesized. The compounds 9-acridinemethanamine (9-AMA) and acridine-9-carbaldehyde (B184197) (9-ACA) are promising fluorescence lifetime indicators for acidic conditions. unit.no When dissolved in solution or immobilized in mesoporous silica, 9-AMA exhibits a fluorescence lifetime change of 11 ns between pH 2 and 5. unit.no Similarly, 9-ACA, when covalently bound to amine-modified silica, displays a 15 ns change in fluorescence lifetime across the pH 3 to 6 range. researchgate.netunit.no

Table 1: Performance of Acridine-Based pH-Responsive Fluorophores

| Compound/System | Sensing Mechanism | pH Range | Observed Change |

|---|---|---|---|

| Acridine in Nafion (AcNaf) | Fluorescence Lifetime | 8 - 10 | ~19 ns change in average lifetime. nih.gov |

| 9-acridinemethanamine (9-AMA) | Fluorescence Lifetime | 2 - 5 | ~11 ns change in fluorescence lifetime. unit.no |

| Acridine-9-carbaldehyde (9-ACA) | Fluorescence Lifetime | 3 - 6 | ~15 ns change in fluorescence lifetime (when immobilized). unit.no |

The acridine framework can be functionalized with specific binding sites (ionophores) to create chemosensors that selectively detect metal ions and other reactive species. These sensors often work via a "turn-off" mechanism, where the fluorescence of the acridine core is quenched upon binding to the target ion.

Two novel acridine-based chemosensors, designated L1 and L2, have been developed for the selective detection of ferric (Fe³⁺) and nickel (Ni²⁺) ions, respectively. nih.govresearchgate.net Sensor L1 shows a high selectivity for Fe³⁺, while L2 is selective for Ni²⁺, both forming a 1:1 complex with their target ion. nih.govresearchgate.net The detection limits for these sensors are 4.13 µM for Fe³⁺ (L1) and 1.52 µM for Ni²⁺ (L2), which are below the maximum levels permitted in drinking water by the EPA. nih.gov

For the detection of anions and reactive oxygen species, an acridine-based fluorescent chemosensor known as BK was synthesized for monitoring hypochlorite (B82951) (ClO⁻). mdpi.com This sensor exhibits a notable quenching of its intense blue fluorescence in the presence of ClO⁻, with a detection limit of 7.65 µM. mdpi.com The BK sensor operates effectively across a stable pH range of 6 to 9 and has been successfully used for the quantitative measurement of hypochlorite in real water samples. mdpi.com

Table 2: Acridine-Based Chemosensors for Ion Detection

| Sensor | Target Ion | Mechanism | Detection Limit (LOD) |

|---|---|---|---|

| L1 | Fe³⁺ | Fluorescence Quenching | 4.13 µM nih.gov |

| L2 | Ni²⁺ | Fluorescence Quenching | 1.52 µM nih.gov |

| BK | ClO⁻ | Fluorescence Quenching | 7.65 µM mdpi.com |

Probes based on a donor-π-acceptor (D-π-A) structure often exhibit sensitivity to the polarity and viscosity of their environment. rsc.org The acridine ring can serve as a weak electron donor in such systems. By reacting 9-acridine carboxaldehyde with various cyano compounds (acceptors), a series of probes sensitive to either polarity or viscosity have been created. rsc.orgresearchgate.net

For instance, an acridine-dicyanoisophorone-based probe (1a) acts as a polarity sensor. rsc.org As the solvent polarity increases, its maximum emission wavelength red-shifts significantly from 553 nm to 594 nm, and its fluorescence intensity is enhanced 38-fold. rsc.orgresearchgate.net Another probe, acridine-cyanofuranone (1b), shows a similar response to polarity. rsc.orgresearchgate.net

In contrast, an acridine-tricyanodihydrofuran based probe (1c) functions as a viscosity sensor. rsc.org As the viscosity of its environment increases from 0.89 cP to 856 cP, its fluorescence intensity is enhanced by a factor of 5.6. rsc.orgresearchgate.net These types of probes are valuable for imaging microenvironments within living cells, such as lipid droplets and lysosomes. rsc.orgrsc.org The sensitivity of these probes stems from the twisted intramolecular charge transfer (TICT) mechanism, which is highly dependent on the surrounding medium. nih.gov

Table 3: Characteristics of Acridine-Based Polarity and Viscosity Probes

| Probe Name | Sensitivity | Photophysical Change | Magnitude of Change |

|---|---|---|---|

| Probe 1a | Polarity | Emission λmax Shift & Intensity | Red-shifted from 553 to 594 nm; 38-fold intensity increase. rsc.orgresearchgate.net |

| Probe 1c | Viscosity | Fluorescence Intensity | 5.6-fold intensity increase as viscosity rises from 0.89 to 856 cP. rsc.orgresearchgate.net |

Integration in Advanced Materials and Optoelectronic Devices

Beyond discrete molecular probes, the acridine scaffold is a foundational building block for solid-state materials and components used in optics and electronics. Its rigid structure and favorable electronic properties allow for its incorporation into lasers and highly ordered polymers.

Organic dyes are widely used as the gain medium in dye lasers because they are highly fluorescent and their emission wavelength can be tuned. instras.com Acridine and its derivatives, such as Acriflavine, are recognized as effective laser dyes. researchgate.net The utility of a dye for laser applications depends on specific spectroscopic properties, particularly the efficiency of fluorescence versus competing non-radiative pathways, such as triplet-state absorption. instras.com

Compared to its structural analog anthracene (B1667546), acridine exhibits a reduced triplet-triplet absorption, which is a significant advantage for a laser dye. instras.com This property minimizes a key loss mechanism, allowing for more efficient laser action. instras.comoptica.org The spectroscopy of acridine dyes like Acriflavine and Acridine Orange has been studied to optimize their performance in various solvents, as their emission properties can be influenced by factors like concentration and the surrounding medium. researchgate.net The study of these properties allows for the selection of ideal dye-solvent systems for achieving efficient and stable laser output. researchgate.net

Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) are crystalline, porous polymers built from organic linkers. wiley.comdigitellinc.com By using acridine-containing molecules as the building blocks, researchers have created functional materials with applications in photocatalysis and sensing. nih.govnih.gov

A family of acridine-functionalized COFs has been synthesized and applied as photocatalysts in metallaphotocatalytic C-N cross-coupling reactions. wiley.compieberlab.com These materials exhibit broad absorption in the visible light region and demonstrate good recyclability, even facilitating reactions using green light as the energy source. wiley.comnih.gov Similarly, acridine-functionalized COPs have been prepared using green chemistry methods and used for the photocatalytic degradation of pollutants like methylene (B1212753) blue. nih.gov

In another application, an acridine-based COF named TPDA was developed as a photosensitizer for antibacterial photodynamic therapy. nih.gov This material has a wide optical absorption spectrum and shows high efficacy against both gram-negative and gram-positive bacteria upon light irradiation. nih.gov The ordered structure of these frameworks protects the acridone (B373769) chromophore and enhances its ability to generate reactive oxygen species for therapeutic or catalytic purposes. acs.org Supramolecular systems based on host-guest interactions involving acridine derivatives have also been explored for biomedical applications, including bioimaging. acs.org

Table 4: Applications of Acridine-Based Polymers and Frameworks

| Material Type | Specific Example | Key Feature | Application |

|---|---|---|---|

| Covalent Organic Framework (COF) | Acridine-Tricarbaldehyde COF | Porous, crystalline, visible light absorption. | Photocatalyst for C-N cross-coupling. wiley.comnih.gov |

| Covalent Organic Polymer (COP) | Acridine-based COP | Green synthesis, visible light harvesting. | Photocatalytic degradation of organic pollutants. nih.gov |

| Covalent Organic Framework (COF) | TPDA (TFP + DAA) | Broad-spectrum light absorption, ROS generation. | Antibacterial photodynamic therapy. nih.gov |

| Metal-Organic Framework (MOF) | Zn-AcTA (Acridone-based) | Heterogeneous photosensitizer. | Visible-light-mediated oxidation of sulfides. acs.org |

Chemical Catalysis and Organocatalysis

The unique electronic properties of the acridine scaffold have positioned it as a versatile component in the development of advanced catalytic systems. Its applications span from organophotoredox catalysis to its use as a structural motif in ligands for metal complexes and supramolecular catalysts.

Acridine-Based Photocatalysts in Organic Transformations

Acridine derivatives, particularly acridinium (B8443388) salts, have emerged as a prominent class of organic photocatalysts. chinesechemsoc.org They offer sustainable alternatives to traditional transition-metal complexes, such as those based on ruthenium and iridium. chinesechemsoc.org Acridinium salts are prized for their strong reduction potential in the excited state, stability, and solubility in a wide range of solvents, making them excellent photocatalysts for numerous transformations. rsc.org

Research has focused on modifying the acridinium core to fine-tune catalytic performance. chinesechemsoc.org For instance, a highly robust photocatalyst features a phenyl ring substituting the nitrogen and tert-butyl groups at the 3 and 6 positions. chinesechemsoc.org The development of synthetic methods, such as the late-stage C-H alkylation of acridinium salts using organotrifluoroborates, allows for the rapid creation of diverse photocatalysts with tailored photoredox properties. chinesechemsoc.org This strategy involves a photochemically induced single-electron transfer (SET) that generates a persistent acridine radical and a transient alkyl radical. chinesechemsoc.org

Acridine-based photocatalysts have been successfully employed in a variety of organic reactions:

Decarboxylation of Aryl Carboxylic Acids : A novel ionic photocatalyst containing an acridine-based photosensitizer and copper (AIPC-Cu) was developed for the photocatalytic decarboxylation of aromatic carboxylic acids. acs.org This system facilitates the α-arylation of chromones and naphthoquinones, demonstrating high functional group tolerance. acs.org The introduction of copper significantly enhances the photo-oxidation capacity of the acridine photocatalyst. acs.org

C-N Cross-Coupling : Acridine-functionalized covalent organic frameworks (COFs) have been utilized as efficient, semi-heterogeneous photocatalysts for metallaphotocatalytic C-N cross-coupling reactions. mpg.de These materials can harvest lower energy light, such as green light, which helps prevent catalyst deactivation and the formation of side products. mpg.de

Decarboxylative Sulfonylation : A photocatalytic system using acridine catalysts enables the direct conversion of carboxylic acids to sulfones, sulfinates, and sulfonyl halides in a single step. rsc.org Mechanistic studies have identified the key structural features of acridine photocatalysts that facilitate these decarboxylative transformations. rsc.org

The versatility of acridinium photocatalysts is also evident in their application to late-stage functionalization of complex molecules and the activation of otherwise inert chemical bonds. rsc.org

Acridine Derivatives as Ligands in Metal Complexes

The rigid, aromatic structure of acridine makes it an attractive, though underutilized, scaffold for ligands in metal complexes. mdpi.com Acridine-based ligands can influence the coordination geometry, stability, and electronic properties of the resulting metal complexes, leading to novel reactivity and applications. mdpi.comrsc.org

Examples of acridine-based ligands in metal complexes include:

Ruthenium Complexes : A tridentate ligand featuring an acridine core flanked by two pyrazole (B372694) rings has been used to create ruthenium(II) complexes. mdpi.com Interestingly, the ligand adopted different coordination modes (facial vs. meridional) depending on whether a homoleptic or heteroleptic complex was formed. mdpi.com Acridine-based PNP pincer ligands have also been complexed with ruthenium, creating highly stable complexes capable of catalyzing sustainable (de)hydrogenation reactions. rsc.org These pincer complexes exhibit unique reactivity not seen with other aromatic backbones like pyridine (B92270). rsc.org

Gold Complexes : Cyclometalated gold(III) complexes decorated with acridinyl substituents have been synthesized. uea.ac.uk In these complexes, the acridine moiety is twisted out of the coordination plane of the square planar gold(III) center to minimize steric hindrance. uea.ac.uk